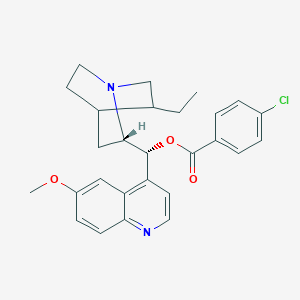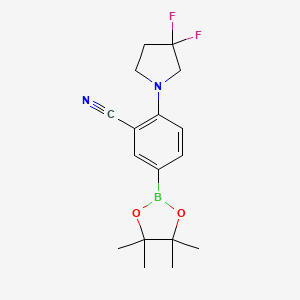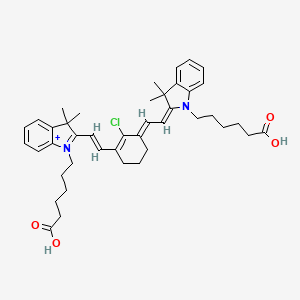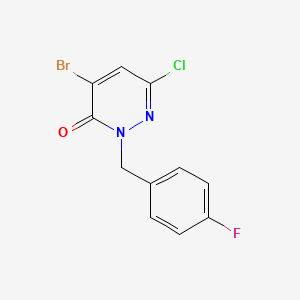![molecular formula C15H21NO3 B13723335 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine is a complex organic compound that features a tetrahydropyran ring, a phenoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. Common strategies for synthesizing tetrahydropyran rings include the use of hydroalkoxylation, cyclization of hydroxyalkenes, and Prins cyclization . The phenoxy group can be introduced through etherification reactions, while the azetidine ring can be formed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and efficient catalysts to enhance yield and selectivity. The use of renewable biomass as a starting material for the synthesis of tetrahydropyran derivatives has been explored, which could provide an economically competitive and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can yield hydroxylated derivatives, while substitution reactions on the phenoxy group can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development for targeting specific diseases.
Mechanism of Action
The mechanism by which 3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, specificity, and the resulting biological effects would be necessary to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a six-membered ring containing one oxygen atom.
Phenoxyacetic acid: Contains a phenoxy group attached to an acetic acid moiety.
Azetidine: A four-membered nitrogen-containing ring that serves as a core structure in various bioactive molecules.
Uniqueness
3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-[4-(oxan-4-ylmethoxy)phenoxy]azetidine |
InChI |
InChI=1S/C15H21NO3/c1-3-14(19-15-9-16-10-15)4-2-13(1)18-11-12-5-7-17-8-6-12/h1-4,12,15-16H,5-11H2 |
InChI Key |
SERNTSKNZXBCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)OC3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)


![Methyl 2-acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13723273.png)
![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)



![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)

